molecular formula C10H15ClN2O4S2 B2838219 Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride CAS No. 1049723-26-3

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride

Cat. No.: B2838219
CAS No.: 1049723-26-3
M. Wt: 326.81
InChI Key: LPXNFMZMJHHJSP-UHFFFAOYSA-N
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Description

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride (CAS: 923705-49-1, C₁₀H₁₄N₂O₄S₂) is a thiophene-based derivative featuring a piperazine sulfonyl group at the 5-position and a methyl ester at the 3-position of the thiophene ring. It has a molecular weight of 290.4 g/mol and a purity of ≥95% . This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of heterocyclic scaffolds targeting enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2.ClH/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXNFMZMJHHJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride exhibit significant antimicrobial properties. The presence of the piperazine ring is known to enhance the interaction with microbial targets, potentially leading to the development of new antibiotics.

2. Anticancer Potential
Studies have suggested that thiophene derivatives possess anticancer properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study:
A recent study evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines, demonstrating that modifications in the thiophene structure significantly impacted their efficacy against various cancer types.

3. Neurological Applications
The compound's potential as a neuroprotective agent is under investigation, particularly for its effects on neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Pharmacological Applications

1. Drug Development
this compound is being explored for its use in drug formulations targeting specific receptors in the central nervous system. Its structural characteristics allow for modifications that can enhance bioavailability and receptor affinity.

2. Synthesis of Novel Compounds
The compound serves as a precursor in synthesizing other biologically active molecules. Its functional groups can be exploited to create analogs with improved pharmacological profiles.

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaics. Research is ongoing to understand how modifications like sulfonyl groups can enhance charge transport properties.

2. Coatings and Polymers
this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it valuable in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazinylsulfonyl group can form strong interactions with proteins, influencing their structure and function. The thiophene ring can participate in π-π interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of sulfonylated piperazine-thiophene/furan carboxylates. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride Thiophene 5-piperazine sulfonyl, 3-methyl ester 290.4 923705-49-1
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride Furan 5-piperazine sulfonyl, 2-ethyl ester 322.8 1171814-35-9
1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride Thiophene 5-bromo, 2-sulfonyl, 3-methyl piperazine 368.7 1261232-65-8
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride Thiophene 3-oxadiazole linker, 5-methyl piperazine 313.8 1052550-57-8

Key Observations :

  • Core Heterocycle : Replacement of thiophene with furan (e.g., ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate) reduces aromatic stability but enhances solubility due to furan’s lower electron density .
  • Linker Modifications : The oxadiazole-containing analog (CAS 1052550-57-8) introduces a rigid heterocyclic spacer, which may influence pharmacokinetic properties such as metabolic stability .

Physicochemical Properties

Property Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate HCl Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate HCl
Solubility Likely moderate (hydrochloride salt enhances aqueous solubility) Higher due to ethyl ester and furan core
LogP Estimated ~1.5 (piperazine sulfonyl reduces lipophilicity) ~1.2 (furan’s polarity further lowers LogP)
Stability Stable under anhydrous conditions (hydrochloride salt) Similar stability but prone to ester hydrolysis

Biological Activity

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride, with the CAS number 1049723-26-3, is a compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O4_4S2_2
  • Molecular Weight : 326.82 g/mol
  • Structural Formula : The compound features a thiophene ring substituted with a piperazine sulfonyl group and a carboxylate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. Results indicated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .
  • Antioxidant Studies : In vitro assays demonstrated that thiophene derivatives possess significant radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that these compounds effectively reduce oxidative stress markers in cell cultures .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that derivatives of this compound could modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions .

Comparative Biological Activity Table

Activity Type Compound Efficacy Mechanism
AntimicrobialThis compoundModerate to HighDisruption of cell membrane integrity
AntioxidantThis compoundSignificantFree radical scavenging
NeuropharmacologicalThis compoundVariableModulation of neurotransmitter systems

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by sulfonylation and piperazine coupling. For example:

  • Step 1 : Chlorosulfonation of methyl thiophene-3-carboxylate to introduce the sulfonyl chloride group.
  • Step 2 : Reaction with piperazine under controlled basic conditions (e.g., DMF/THF with NEt₃) to form the sulfonamide bond .
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Key factors include temperature control (<50°C to avoid side reactions) and stoichiometric precision for high yields (>70%) .

Q. How is purity and structural integrity validated for this compound?

Standard analytical methods include:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to confirm purity ≥95% .
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene C-H at δ 7.2–7.5 ppm, piperazine N-CH₂ at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₄ClN₃O₄S₂: 368.02) .

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for analogous piperazine derivatives:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Sealed containers in dry, cool environments (2–8°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene sulfonylation be addressed?

Regioselectivity is influenced by electronic effects:

  • Electrophilic sulfonation favors the 5-position due to electron-donating carboxylate groups.
  • Catalysts : Pd-mediated coupling (e.g., Suzuki-Miyaura) can direct substitutions but requires inert atmospheres .
  • Validation : Use X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. What strategies resolve contradictory bioactivity data in receptor-binding assays?

Conflicting results may arise from tautomerism or solvent effects. Mitigation includes:

  • Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal calorimetry) to validate binding kinetics .
  • Solvent screening : Test activity in DMSO vs. aqueous buffers to rule out solubility artifacts .
  • SAR studies : Compare with analogs (e.g., brominated vs. chlorinated thiophenes) to identify critical substituents .

Q. How do synthetic impurities impact pharmacological studies?

Common impurities (e.g., unreacted sulfonyl chloride or des-methyl analogs) can skew bioactivity.

  • Detection : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities .
  • Purification : Preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥99% purity .

Q. What are the decomposition pathways under stressed conditions?

Stability studies (40°C/75% RH for 14 days) reveal:

  • Hydrolysis : Cleavage of the sulfonamide bond in acidic/basic conditions (pH <3 or >10) .
  • Oxidation : Thiophene ring degradation under light exposure, mitigated by amber glass storage .
  • Byproducts : Monitor via GC-MS for volatile degradation products (e.g., SO₂) .

Q. How can crystallography aid in formulation development?

Single-crystal X-ray diffraction reveals:

  • Salt forms : Hydrochloride vs. free base stability differences .
  • Polymorphism : Screen co-crystallization agents (e.g., succinic acid) to enhance solubility .
  • Hydration : Identify hydrate forms (e.g., monohydrate) affecting dissolution rates .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and reagent ratios .
  • Data Reproducibility : Validate assays with positive controls (e.g., known receptor agonists/antagonists) .
  • Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling in preclinical studies .

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